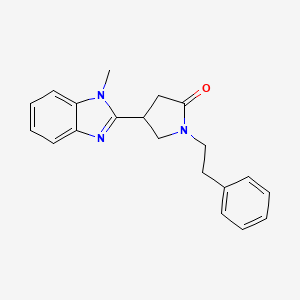
5-(3-(aliloxi)fenil)-1-(3-(dietilamino)propil)-4-(furan-2-carbonil)-3-hidroxi-1H-pirrol-2(5H)-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
This compound is of interest in various scientific fields:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, possibly as enzyme inhibitors or receptor modulators.
Industry: Could be used in the production of materials with specific properties, such as polymers or as a precursor for functionalized compounds.
Métodos De Preparación
Synthetic Routes
The synthesis of this compound typically involves multiple reaction steps. One common route starts with the preparation of the allyloxyphenyl moiety, followed by its coupling with a diethylamino propyl group. Subsequent introduction of the furan-2-carbonyl group and hydroxylation of the pyrrole ring complete the synthesis. These steps involve standard organic synthesis techniques such as nucleophilic substitution, condensation, and cyclization under controlled conditions.
Reaction Conditions
Typical conditions involve the use of organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., acid or base catalysts), and controlled temperatures (ranging from room temperature to reflux conditions depending on the specific reaction step).
Industrial Production Methods
Industrial-scale production might involve optimizing the reaction conditions to maximize yield and purity. This could include high-throughput screening of reaction parameters, as well as the implementation of continuous flow reactors for enhanced efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and furan-2-carbonyl groups.
Reduction: Reduction reactions may target the carbonyl group.
Substitution: Substitution reactions can occur at the allyloxy and diethylamino sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminium hydride are typical reducing agents.
Substitution: Reagents like halides (chlorides, bromides) and nucleophiles (amines, alcohols) are frequently used.
Major Products
The main products depend on the specific reaction type. For instance, oxidation of the hydroxyl group leads to the formation of carbonyl derivatives, while reduction might yield alcohols.
Mecanismo De Acción
The compound exerts its effects through interactions at the molecular level. It may target specific enzymes, altering their activity by binding to active sites or interacting with receptors, affecting cellular signaling pathways. The exact mechanism depends on the specific application and target within a biological system.
Comparación Con Compuestos Similares
Similar Compounds
5-(3-(Methoxy)phenyl)-1-(3-(diethylamino)propyl)-4-(furan-2-carbonyl)-3-hydroxy-1H-pyrrol-2(5H)-one
5-(3-(Ethoxy)phenyl)-1-(3-(diethylamino)propyl)-4-(furan-2-carbonyl)-3-hydroxy-1H-pyrrol-2(5H)-one
Uniqueness
What sets 5-(3-(allyloxy)phenyl)-1-(3-(diethylamino)propyl)-4-(furan-2-carbonyl)-3-hydroxy-1H-pyrrol-2(5H)-one apart is the allyloxy group, which imparts distinct reactivity and potential binding interactions compared to similar compounds. This could result in unique applications or properties, particularly in biological systems or material science.
There you have it, a detailed dive into the world of this fascinating compound. Anything catch your eye?
Propiedades
IUPAC Name |
1-[3-(diethylamino)propyl]-3-(furan-2-carbonyl)-4-hydroxy-2-(3-prop-2-enoxyphenyl)-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O5/c1-4-15-31-19-11-7-10-18(17-19)22-21(23(28)20-12-8-16-32-20)24(29)25(30)27(22)14-9-13-26(5-2)6-3/h4,7-8,10-12,16-17,22,29H,1,5-6,9,13-15H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYSBHGNGLLHBCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCN1C(C(=C(C1=O)O)C(=O)C2=CC=CO2)C3=CC(=CC=C3)OCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-4-methylbenzene-1-sulfonamide](/img/structure/B2473290.png)

![2-(9-benzyl-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetic acid](/img/structure/B2473297.png)

![2-(4-Chlorophenoxy)-1-[4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B2473299.png)
![2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,4-diazepan-1-yl}-1-(1H-indol-3-yl)-2-oxoethanone](/img/structure/B2473300.png)
![(E)-3-((pyridin-3-ylmethylene)amino)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2473301.png)


![8-ethoxy-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2473306.png)


![3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid](/img/structure/B2473312.png)
